4-Tert-butyl-2'-chlorobenzophenone
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Overview
Description
4-Tert-butyl-2’-chlorobenzophenone is a chemical compound with the molecular formula C17H17ClO . It is used in various applications due to its unique properties .
Molecular Structure Analysis
The molecular structure of 4-Tert-butyl-2’-chlorobenzophenone consists of a benzophenone core with a tert-butyl group and a chlorine atom attached to it .Physical and Chemical Properties Analysis
4-Tert-butyl-2’-chlorobenzophenone has a molecular weight of 272.8 g/mol. It has a XLogP3-AA value of 5.6, indicating its lipophilicity .Scientific Research Applications
Oxidation and Antioxidant Properties
Oxidation of Polyethylene Antioxidants : A study by Daun, Gilbert, and Giacin (1974) found that an oxidation product from a similar antioxidant, 2,6-Di-(tert-butyl)-4-methylphenol, used in polyethylene, can lead to discoloration of the material. This indicates the role of such compounds in material stability and aging processes (Daun, Gilbert, & Giacin, 1974).
Antioxidant Activity Analysis : Amorati et al. (2003) conducted a study on the antioxidant activity of related bisphenols, highlighting their role in preventing oxidative reactions in organic materials (Amorati, Lucarini, Mugnaini, & Pedulli, 2003).
Catalytic and Chemical Reactions
Phenol and Aniline Oxidations : Ratnikov and colleagues (2011) explored the use of tert-butylperoxy radical, generated using a catalyst, for the oxidation of phenols and anilines, which is crucial in various chemical synthesis processes (Ratnikov et al., 2011).
Hydrogenation in Supercritical Carbon Dioxide : Hiyoshi et al. (2007) investigated the hydrogenation of tert-butylphenols over a charcoal-supported rhodium catalyst, showing significant implications in chemical synthesis and materials science (Hiyoshi, Rode, Sato, Tetsuka, & Shirai, 2007).
Environmental and Toxicological Studies
Environmental Impact of Synthetic Phenolic Antioxidants : Liu and Mabury (2020) reviewed the environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants, highlighting the environmental and health implications of these compounds (Liu & Mabury, 2020).
Degradation in Water Treatment : Makhatova et al. (2019) studied the photocatalytic degradation of 4-tert-butylphenol in water, which is vital for understanding the removal of these compounds from water bodies (Makhatova, Ulykbanova, Sadyk, Sarsenbay, Atabaev, Inglezakis, & Poulopoulos, 2019).
Material Science Applications
Polyimides with Di-tert-butyl Side Groups : Chern and Twu (2009) reported on novel polyimides containing di-tert-butyl side groups, relevant for developing materials with specific thermal and dielectric properties (Chern, Twu, & Chen, 2009).
Stabilizers in Polymers : Mosnáček, Chmela, Theumer, Habicher, and Hrdlovič (2003) explored the use of combined phenol/amines as stabilizers in polypropylene, illustrating the importance of such compounds in enhancing material properties (Mosnáček, Chmela, Theumer, Habicher, & Hrdlovič, 2003).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various biological targets, influencing their function .
Mode of Action
It’s known that benzylic compounds can undergo reactions at the benzylic position, which can be either sn1 or sn2 pathways . This suggests that 4-Tert-butyl-2’-chlorobenzophenone may interact with its targets through similar mechanisms.
Biochemical Pathways
It’s known that benzylic compounds can form new c–c bonds via a sequential c (sp3)–h/c (sp2)–h bond functionalization . This suggests that 4-Tert-butyl-2’-chlorobenzophenone may influence similar biochemical pathways.
Result of Action
Similar compounds have been known to have various effects, such as antibiotic and anticancer activities .
Properties
IUPAC Name |
(4-tert-butylphenyl)-(2-chlorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO/c1-17(2,3)13-10-8-12(9-11-13)16(19)14-6-4-5-7-15(14)18/h4-11H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYIWUOZPUVJNZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901211318 |
Source
|
Record name | (2-Chlorophenyl)[4-(1,1-dimethylethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901211318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951889-04-6 |
Source
|
Record name | (2-Chlorophenyl)[4-(1,1-dimethylethyl)phenyl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951889-04-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Chlorophenyl)[4-(1,1-dimethylethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901211318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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